N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
CAS No.: 886933-62-6
Cat. No.: VC6588060
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886933-62-6 |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.47 |
| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
| Standard InChI Key | MHJBJGNUWCNSQB-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Introduction
Structural and Chemical Characteristics
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide features a benzothiazole ring fused to a benzamide moiety, with methoxy groups at positions 5 and 6 of the benzothiazole and an ethylthio group at the para position of the benzamide. The methoxy groups enhance lipophilicity, potentially improving membrane permeability, while the ethylthio moiety contributes to electron-rich regions that may facilitate interactions with enzymatic pockets.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.47 g/mol |
| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide |
| CAS Number | 886933-62-06 |
| SMILES | CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Spectroscopic characterization via -NMR reveals distinct peaks for methoxy protons (δ 3.85–3.90 ppm) and ethylthio methylene groups (δ 2.65–2.70 ppm). Mass spectrometry confirms the molecular ion peak at m/z 374.47.
Synthesis Methodologies
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide involves multi-step reactions optimized for yield and purity. A typical pathway includes:
-
Formation of the Benzothiazole Core: 5,6-Dimethoxy-2-aminobenzothiazole is synthesized via cyclization of 2-amino-4,5-dimethoxyphenol with thiourea in the presence of bromine.
-
Coupling with 4-(Ethylthio)benzoic Acid: The benzothiazole amine reacts with 4-(ethylthio)benzoyl chloride in dichloromethane under reflux, catalyzed by triethylamine.
-
Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, with mobile phases typically comprising acetonitrile and water.
Table 2: Optimal Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | , 100°C, 6 hr | 78% |
| Amide Coupling | , 40°C, 12 hr | 65% |
| HPLC Purification | C18 column, 70:30 acetonitrile:water | 92% |
| Target | Activity (IC/MIC) | Mechanism |
|---|---|---|
| EGFR Kinase | 1.2 μM | ATP-binding site inhibition |
| VEGFR2 Kinase | 2.8 μM | Angiogenesis suppression |
| S. aureus | 8 μg/mL | Membrane disruption |
| E. coli | 16 μg/mL | DNA gyrase inhibition |
Comparative Analysis with Related Benzothiazoles
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide exhibits superior kinase inhibition compared to simpler analogs like 5,6-dimethoxybenzo[d]thiazol-2(3H)-one (EGFR IC = 5.4 μM). The ethylthio substituent contributes to a 3-fold increase in antibacterial potency relative to methylthio derivatives.
Table 4: Structure-Activity Relationships
| Compound | EGFR IC (μM) | S. aureus MIC (μg/mL) |
|---|---|---|
| Target Compound | 1.2 | 8 |
| 5,6-Dimethoxybenzothiazole | 5.4 | 32 |
| 4-Methylthio Analog | 2.1 | 12 |
Mechanism of Action
While the exact mechanism remains under investigation, preliminary studies suggest dual pathways:
-
Kinase Inhibition: The compound competitively binds to the ATP-binding site of kinases, disrupting phosphorylation cascades critical for cancer cell proliferation.
-
Antimicrobial Action: Interaction with bacterial topoisomerases induces DNA damage, while the ethylthio group enhances permeability across lipid bilayers.
Physical and Chemical Properties
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in water) but highly soluble in DMSO (≥50 mg/mL).
-
Stability: Stable at room temperature for 6 months; degradation occurs above 200°C.
-
LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Applications in Research
Drug Development
The compound serves as a lead structure for antitumor agents, with derivatives currently in preclinical trials for glioblastoma. Its dual kinase and antimicrobial activity also positions it as a candidate for combination therapies.
Materials Science
Benzothiazole derivatives are explored as organic semiconductors due to their electron-deficient cores. The ethylthio group in this compound may enhance charge transport properties.
Future Directions
Critical research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume